molecular formula C14H12ClN3O2 B8027303 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester

3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester

Cat. No.: B8027303
M. Wt: 289.71 g/mol
InChI Key: ZYNKTKJPCNBEJX-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and ester functional groups makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolo[3,4-c]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Esterification: The carboxylic acid group is esterified using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolo[3,4-c]pyridazine core can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of substituted derivatives such as 3-azido-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester.

    Reduction: Formation of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-methanol.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacophore: The compound’s structure can be modified to develop new pharmaceuticals with potential activity against various diseases.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups may play a role in binding to these targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid methyl ester
  • 3-Bromo-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester
  • 5,7-Dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester

Uniqueness

3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester is unique due to the specific positioning of the chloro and ester groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

benzyl 3-chloro-5,7-dihydropyrrolo[3,4-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-13-6-11-7-18(8-12(11)16-17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNKTKJPCNBEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN=C2CN1C(=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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